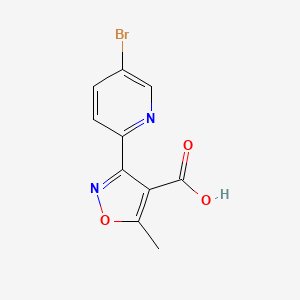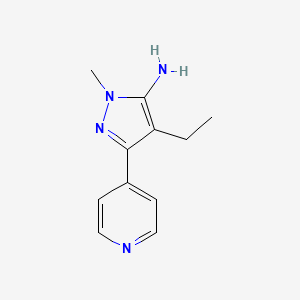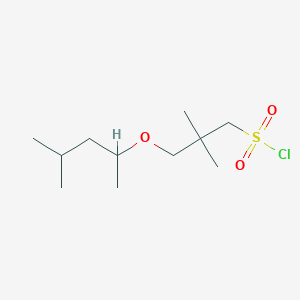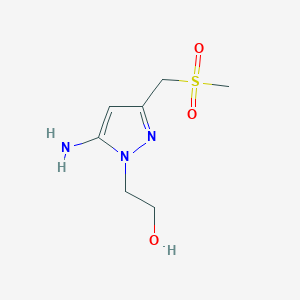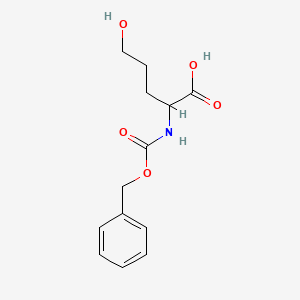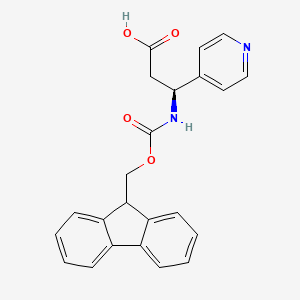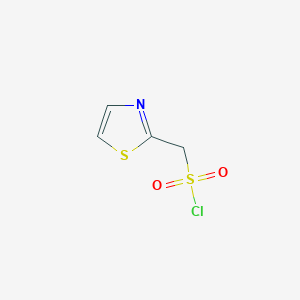![molecular formula C12H15NO B13635468 3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole](/img/structure/B13635468.png)
3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole is a heterocyclic compound that features a fused ring system containing both furan and pyrrole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole typically involves multicomponent reactions (MCRs). One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . Another approach involves the use of a three-component reaction, where a nucleophilic component such as alcohol is replaced with water, resulting in the formation of 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines .
Industrial Production Methods
the principles of green chemistry and step economy are often applied to optimize the synthesis process, reducing the number of steps and the use of hazardous solvents .
Analyse Chemischer Reaktionen
Types of Reactions
3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include iron (III) chloride for condensation reactions, and palladium (II) mediators for multicomponent reactions . Conditions often involve mild temperatures and the use of environmentally friendly solvents such as water .
Major Products
The major products formed from these reactions include substituted pyrroles and furan derivatives, which can be further functionalized for various applications .
Wissenschaftliche Forschungsanwendungen
3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole involves its interaction with molecular targets such as PARP-1. The compound inhibits the activity of PARP-1, leading to the accumulation of DNA damage and the subsequent induction of cell death in cancer cells . This mechanism highlights its potential as a therapeutic agent in oncology.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate
- 3a-Methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
Uniqueness
3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to inhibit PARP-1 sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Eigenschaften
Molekularformel |
C12H15NO |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
3a-phenyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole |
InChI |
InChI=1S/C12H15NO/c1-2-4-10(5-3-1)12-8-13-6-11(12)7-14-9-12/h1-5,11,13H,6-9H2 |
InChI-Schlüssel |
SJTCAJXGUVEVBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2COCC2(CN1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B13635385.png)
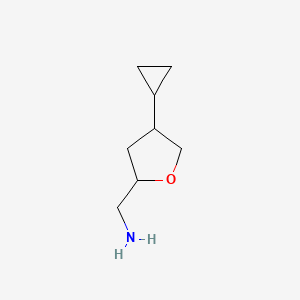
![Tert-butyl3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate](/img/structure/B13635403.png)
